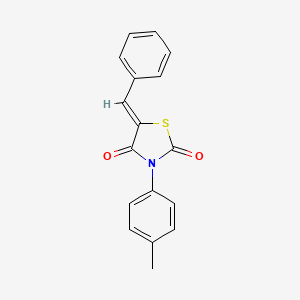![molecular formula C14H12N6O B11691328 2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11691328.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and properties It is composed of a benzotriazole moiety linked to an acetohydrazide group, with a pyridine ring attached via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide, which is then reacted with pyridine-3-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.
化学反应分析
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学研究应用
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity. The exact molecular targets and pathways involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: This compound is a precursor in the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide and shares similar structural features.
Pyridine-3-carbaldehyde: Another precursor used in the synthesis, it contributes the pyridine ring to the final compound.
Other Benzotriazole Derivatives: Compounds with similar benzotriazole moieties that exhibit comparable chemical properties and reactivity.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to its combination of benzotriazole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C14H12N6O |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N6O/c21-14(18-16-9-11-4-3-7-15-8-11)10-20-13-6-2-1-5-12(13)17-19-20/h1-9H,10H2,(H,18,21)/b16-9+ |
InChI 键 |
MFEKIMNDYHCRDW-CXUHLZMHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(naphthalen-1-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691249.png)


![N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
![4-ethoxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11691287.png)
![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11691308.png)
![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691320.png)



